Z-Gly-Pro-Arg-AMC hydrochloride
Description
Z-Gly-Pro-Arg-AMC (hydrochloride) (CAS: 201928-42-9) is a fluorogenic substrate widely used to quantify the enzymatic activity of trypsin and cathepsin K. Its structure consists of a tetrapeptide (Z-Gly-Pro-Arg) conjugated to 7-amino-4-methylcoumarin (AMC), which fluoresces upon cleavage by proteases. The compound has a molecular formula of C₃₁H₃₈ClN₇O₇ and a molecular weight of 656.129 g/mol . It is highly soluble in DMSO (105 mg/mL) and stable at -20°C for up to 12 months .
This substrate is critical in enzyme inhibition studies, particularly for cathepsin K, a cysteine protease involved in bone resorption and pathological conditions like osteoporosis. Its fluorescence-based detection (excitation/emission: 380/460 nm) enables real-time monitoring of protease activity in biochemical and cellular assays .
Properties
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWHSOXXZHRC-UKOKCHKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
A Wang resin or 2-chlorotrityl chloride resin is typically employed due to its compatibility with Fmoc/t-Bu protection strategies. The first amino acid (arginine) is loaded onto the resin via its carboxyl group, with the α-amine protected by a tert-butoxycarbonyl (Boc) group. Loading efficiency is monitored through Kaiser tests to confirm free amine availability.
Sequential Amino Acid Coupling
The peptide chain is elongated through iterative deprotection and coupling steps:
-
Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) (v/v = 1:99).
-
Coupling : Subsequent amino acids (proline, glycine) are activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Coupling reactions proceed for 2–4 hours at 25°C under nitrogen atmosphere.
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Capping : Unreacted amines are acetylated using acetic anhydride to prevent deletion sequences.
Benzyloxycarbonyl (Z) Group Introduction
The N-terminal glycine is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate in the presence of sodium bicarbonate. This step ensures stability during subsequent reactions and storage.
Conjugation of 7-Amino-4-Methylcoumarin (AMC)
The fluorogenic AMC moiety is attached to the C-terminal arginine via its carboxyl group, enabling enzymatic cleavage and fluorescence detection.
Activation of Arginine’s Carboxyl Group
The carboxyl group is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF. This forms an active ester intermediate, which reacts with the amine group of AMC.
Reaction Conditions for AMC Coupling
Table 1: Representative Coupling Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| Z-Gly-Pro-Arg-resin | 1.0 mmol | Substrate |
| AMC | 1.2 mmol | Fluorogenic group |
| EDC | 1.5 mmol | Coupling reagent |
| NHS | 1.5 mmol | Activator |
| DMF:DCM | 30 mL | Solvent |
Cleavage and Deprotection
The peptide-AMC conjugate is cleaved from the resin while removing side-chain protecting groups.
Acidolytic Cleavage
A cleavage cocktail of TFA:triisopropylsilane:water (95:2.5:2.5) is applied for 2–3 hours at 25°C. This step releases the peptide into solution and removes Boc groups from arginine.
Precipitation and Isolation
The crude product is precipitated in cold diethyl ether, centrifuged, and washed repeatedly to remove residual TFA. Yield typically ranges from 60% to 75% at this stage.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Table 2: HPLC Purification Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm |
| Mobile Phase | A: 0.1% TFA in H₂O |
| B: 0.1% TFA in acetonitrile | |
| Gradient | 20%–50% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (observed: 656.1 g/mol vs. theoretical: 656.1 g/mol).
Hydrochloride Salt Formation
The purified peptide is converted to its hydrochloride salt to enhance solubility and stability.
Titration with HCl
A 1.0 M HCl solution in ethyl acetate is added dropwise until pH 2.0–3.0 is achieved. The product precipitates and is lyophilized to obtain a white powder.
Table 3: Hydrochloride Salt Formation Data
| Parameter | Value |
|---|---|
| HCl Concentration | 1.0 M in ethyl acetate |
| Final pH | 2.5 |
| Yield | 85%–90% |
Quality Control and Validation
Fluorometric Activity Assay
Enzymatic activity is validated using thrombin (k<sub>cat</sub> = 18.6 s<sup>-1</sup>, K<sub>m</sub> = 21.7 µM). Hydrolysis releases AMC, detected at λ<sub>ex</sub>/λ<sub>em</sub> = 380/460 nm.
Stability Testing
Lyophilized product stored at -20°C retains >95% activity after 12 months.
Challenges and Optimization Strategies
Racemization During Proline Incorporation
Proline’s secondary amine increases racemization risk during coupling. Optimization strategies include:
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Z-Gly-Pro-Arg-AMC (hydrochloride) undergoes hydrolysis when acted upon by proteases such as trypsin and cathepsin K. .
Fluorescence Emission: Upon cleavage, the released AMC exhibits fluorescence, which can be measured to determine enzyme activity.
Common Reagents and Conditions:
Enzymes: Trypsin, cathepsin K.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products:
7-Amino-4-methylcoumarin (AMC): The primary product formed upon enzymatic cleavage of the peptide substrate
Scientific Research Applications
Enzyme Substrate for Proteases
Z-Gly-Pro-Arg-AMC is primarily utilized as a substrate in assays to study proteases, particularly those involved in the cleavage of peptide bonds. The compound contains an AMC (7-amino-4-methylcoumarin) moiety, which fluoresces upon cleavage, allowing for sensitive detection of enzymatic activity.
Key Points:
- Fluorescence Detection : The release of AMC upon protease activity leads to an increase in fluorescence, which can be quantitatively measured.
- Specificity : It is particularly effective for studying arginine-specific proteases due to the presence of the arginine residue in its sequence.
Biochemical Assays
The compound has been employed in various biochemical assays to investigate enzyme kinetics and inhibition studies. Researchers utilize Z-Gly-Pro-Arg-AMC to determine the catalytic efficiency of different proteases.
Case Studies:
- A study demonstrated the use of Z-Gly-Pro-Arg-AMC in assessing the activity of thrombin and other serine proteases, highlighting its utility in understanding blood coagulation pathways.
Drug Development
In pharmacological research, Z-Gly-Pro-Arg-AMC serves as a tool for screening potential drug candidates that inhibit specific proteases linked to diseases such as cancer and viral infections.
Applications:
- Screening inhibitors for therapeutic targets such as HIV protease and matrix metalloproteinases (MMPs), which are implicated in tumor metastasis.
Data Tables
| Application Area | Description | Example Studies |
|---|---|---|
| Enzyme Substrate | Used for detecting protease activity | Thrombin activity assays |
| Biochemical Assays | Kinetic studies and inhibition profiling | Enzyme kinetics of arginine-specific proteases |
| Drug Development | Screening inhibitors for therapeutic targets | Inhibition studies on HIV protease |
Mechanism of Action
Mechanism: Z-Gly-Pro-Arg-AMC (hydrochloride) acts as a substrate for proteases. When the enzyme cleaves the peptide bond between the arginine and AMC, the fluorescent AMC is released. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative measurement .
Molecular Targets and Pathways:
Proteases: Trypsin, cathepsin K.
Pathways: The compound is involved in pathways related to protein degradation and turnover
Comparison with Similar Compounds
Comparison with Similar Compounds
Z-Gly-Pro-Arg-AMC (hydrochloride) belongs to a class of AMC-conjugated peptide substrates designed for specific proteases. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Key Substrates for Protease Activity Assays
Key Findings from Comparative Studies
Enzyme Specificity :
- Z-Gly-Pro-Arg-AMC (HCl) is 31-fold more efficiently hydrolyzed by FhCL3 (a cathepsin L-like enzyme) than by FhCB3, highlighting its selectivity for cysteine proteases over cathepsin B isoforms .
- In contrast, Z-Val-Ile-Arg-AMC demonstrates 3-fold higher catalytic efficiency for FhCB2 compared to Z-Gly-Pro-Arg-AMC, making it superior for cathepsin B studies .
Experimental Conditions :
- Z-Gly-Pro-Arg-AMC (HCl) assays require pH 5.5–6.0 buffers (e.g., 0.4 M acetate buffer) and reducing agents (8 mM DTT) to maintain enzyme activity .
- Substrates like Z-FR-AMC are used in broader pH ranges but lack the specificity for cathepsin K .
Fluorescence Signal Stability: Z-Gly-Pro-Arg-AMC (HCl) generates a stable fluorescent signal under illumination (365 nm), critical for photodynamic studies involving ruthenium-based inhibitors . Z-LLL-AMC and Z-LLE-AMC exhibit higher background fluorescence in proteasome assays due to nonspecific cleavage .
Table 2: Inhibitor Interaction Studies
Critical Notes on Comparative Performance
- Advantages of Z-Gly-Pro-Arg-AMC (HCl) :
- Limitations :
Biological Activity
Z-Gly-Pro-Arg-AMC (hydrochloride) is a specialized fluorogenic substrate primarily utilized in protease research, particularly for measuring the activity of cathepsin K and trypsin. This compound has gained attention due to its applications in various biological processes, drug development, and diagnostic assays.
- Molecular Formula : C31H38ClN7O7
- Molecular Weight : 656.13 g/mol
- CAS Number : 201928-42-9
- Solubility : Soluble in DMSO at concentrations up to 100 mg/mL, requiring ultrasonic treatment for complete dissolution .
Z-Gly-Pro-Arg-AMC is cleaved by specific proteases, releasing a fluorescent moiety that can be quantified. This property makes it an effective tool for monitoring protease activity in various biological samples.
Applications
- Protease Activity Assays : It serves as a substrate for determining the activity of proteolytic enzymes, which are crucial in numerous biological functions and disease mechanisms.
- Drug Development : The compound is used in developing peptide-based drugs targeting specific enzymes involved in diseases like cancer and inflammation .
- Biochemical Research : Researchers utilize it to study protein interactions and modifications, enhancing the understanding of cellular functions.
- Diagnostic Applications : It can be incorporated into tests to detect protease-related diseases, aiding in early diagnosis .
- Therapeutic Research : Investigated for potential therapeutic applications, particularly in designing inhibitors for enzymes implicated in pathological conditions .
Case Studies
- Measuring Cathepsin K Activity
- Detection of Cathepsin K
Data Table: Summary of Biological Activities
Q & A
Q. What is the standard protocol for using Z-Gly-Pro-Arg-AMC hydrochloride in Cathepsin K activity assays?
Answer: A typical protocol involves preparing a reaction buffer containing 0.4 M acetate buffer (pH 5.5–6.0), 8 mM DTT (to maintain enzyme activity), and 1% DMSO (to solubilize the substrate). The substrate concentration is typically 100 µM, with Cathepsin K at 2 nM. Fluorescence is measured at excitation/emission wavelengths of 365/440 nm (or 355/450 nm for enhanced sensitivity). Ensure substrate stock solutions are prepared in anhydrous DMSO (105 mg/mL, 160 mM) and stored at -20°C to avoid hydrolysis .
Key Experimental Parameters Table:
| Parameter | Value | Source |
|---|---|---|
| Buffer | 0.4 M acetate, pH 5.5–6.0 | |
| [Substrate] | 100 µM | |
| [Enzyme] | 2 nM | |
| DTT | 8 mM | |
| DMSO | 1% (v/v) | |
| Detection | λex/λem = 365/440 nm |
Q. How can researchers determine the optimal substrate concentration for kinetic studies of Cathepsin K?
Answer: To determine the Michaelis constant (Km), perform initial rate measurements at varying substrate concentrations (e.g., 10–200 µM). Use non-linear regression analysis of velocity vs. [substrate] data. Ensure enzyme activity is linear with time and avoid substrate inhibition at high concentrations (>200 µM). For Z-Gly-Pro-Arg-AMC, reported Km values for Cathepsin K range between 20–50 µM under standard conditions . Include controls with irreversible inhibitors (e.g., E-64) to confirm specificity .
Q. What methodological steps address solubility challenges of this compound in aqueous buffers?
Answer: The substrate is highly soluble in DMSO (160 mM), but precipitation in aqueous buffers can occur. Use low-frequency sonication during dilution into reaction buffers. Avoid prolonged storage of DMSO stocks (>6 months) due to hygroscopic degradation. For long-term stability, aliquot substrate stocks under inert gas (e.g., argon) and store at -80°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Cathepsin K activity data when using different buffer systems?
Answer: Discrepancies often arise from variations in pH, ionic strength, or redox conditions. For example:
- pH Sensitivity : Cathepsin K exhibits optimal activity at pH 5.5–6.0. Activity drops sharply above pH 7.0 due to autoproteolysis .
- Ionic Strength : High NaCl (>150 mM) inhibits activity by destabilizing the enzyme-substrate complex .
- Redox Agents : DTT (8 mM) is critical for reducing cysteine residues, but excess DTT (>10 mM) may interfere with fluorescence measurements .
Recommendation : Validate buffer compatibility using a reference inhibitor (e.g., odanacatib) and compare activity across multiple pH/ionic conditions .
Q. How can Z-Gly-Pro-Arg-AMC be integrated with photochemical activation for studying light-controlled enzyme inhibition?
Answer: Recent studies combine this substrate with Ru(II)-polypyridyl photocages. For example:
- Protocol : Pre-incubate Cathepsin K with a Ru(II) inhibitor complex (e.g., cis-[Ru(bpy)2(inhibitor)2]Cl2) in 0.4 M acetate buffer (pH 5.5) containing 1% DMSO. Irradiate at 365 nm (8 W) for 15 minutes to release the active inhibitor. Monitor residual enzyme activity via fluorescence .
- Data Interpretation : Calculate IC50 values under dark vs. light conditions to quantify photodynamic efficacy.
Q. What challenges arise when multiplexing Z-Gly-Pro-Arg-AMC with other fluorogenic substrates in protease profiling?
Answer: Key challenges include:
- Spectral Overlap : AMC derivatives (e.g., Z-LLE-AMC for proteasomes) emit at 440–460 nm, requiring narrow bandpass filters or sequential assays .
- Enzyme Cross-Reactivity : Cathepsin K may cleave substrates intended for trypsin or granzyme A. Confirm specificity using knockout cells or isoform-specific inhibitors .
- Quenching Effects : High DTT concentrations (>8 mM) or detergents (e.g., Triton X-100) can attenuate fluorescence. Optimize detergent levels to ≤0.01% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
